

Spectroscopic Profile of 1-Methylcyclooctene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-Methylcyclooctene
CAS No.:	933-11-9
Cat. No.:	B1609318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-methylcyclooctene** (CAS No. 933-11-9), a cyclic alkene of interest in organic synthesis and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for these analytical techniques, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1-methylcyclooctene**. It is important to note that while data from mass spectrometry and infrared spectroscopy are accessible through public databases, detailed experimental ^1H and ^{13}C NMR data are not as readily available in these resources. The information presented herein is compiled from various spectral databases.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1-Methylcyclooctene

Experimental ^1H NMR data with assigned chemical shifts, multiplicities, and coupling constants for **1-methylcyclooctene** is not readily available in publicly accessible spectral databases. Researchers requiring this data would need to acquire it experimentally.

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1-Methylcyclooctene

Similar to ^1H NMR, specific experimental ^{13}C NMR chemical shifts for **1-methylcyclooctene** are not detailed in major public spectral databases. A ^{13}C NMR spectrum is noted to be available from Wiley-VCH GmbH, acquired on a Bruker WM-250 instrument, but the corresponding peak list is not publicly disclosed.[1]

Table 3: Infrared (IR) Spectroscopy Data for 1-Methylcyclooctene

The following major absorption bands are observed in the gas-phase IR spectrum of **1-methylcyclooctene**. [2]

Wavenumber (cm^{-1})	Intensity	Assignment
2924	Strong	C-H stretch (alkane)
2854	Medium	C-H stretch (alkane)
1460	Medium	C-H bend (alkane)
1447	Medium	C-H bend (alkane)
~1670	Weak	C=C stretch (alkene)
~850	Medium	=C-H bend (alkene)

Note: The C=C stretch in tetrasubstituted alkenes can be weak or absent in the IR spectrum.

Table 4: Mass Spectrometry (MS) Data for 1-Methylcyclooctene

The mass spectrum of **1-methylcyclooctene** is characterized by the following major fragment ions, with the molecular ion peak observed at m/z 124.

m/z	Relative Intensity	Proposed Fragment
124	Moderate	$[M]^+$ (Molecular Ion)
109	Moderate	$[M - CH_3]^+$
95	Strong	$[M - C_2H_5]^+$ or $[C_7H_{11}]^+$
81	Base Peak	$[C_6H_9]^+$
67	Strong	$[C_5H_7]^+$
54	Moderate	$[C_4H_6]^+$
41	Strong	$[C_3H_5]^+$

Data compiled from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented above for a liquid sample like **1-methylcyclooctene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and ^{13}C)

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of **1-methylcyclooctene** for 1H NMR, and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a clean, dry vial. The deuterated solvent is crucial for the spectrometer's field-frequency lock and to avoid overwhelming solvent signals in the 1H NMR spectrum.
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
 - Tune and match the probe for the specific nucleus being observed (^1H or ^{13}C).
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ^{13}C NMR, a greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl_3 in ^1H NMR; 77.16 ppm for CDCl_3 in ^{13}C NMR).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ^1H NMR spectrum to deduce the connectivity of the protons.

Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

- Sample Preparation and Instrument Setup:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 and water vapor).
- Data Acquisition:
 - Place a small drop of **1-methylcyclooctene** onto the ATR crystal, ensuring the crystal surface is completely covered.
 - Acquire the IR spectrum. Typically, a spectral range of $4000\text{-}400\text{ cm}^{-1}$ is scanned. Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing and Analysis:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the characteristic absorption bands and their corresponding wavenumbers (cm^{-1}).
 - Correlate the observed absorption bands with specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS) via Gas Chromatography (GC-MS)

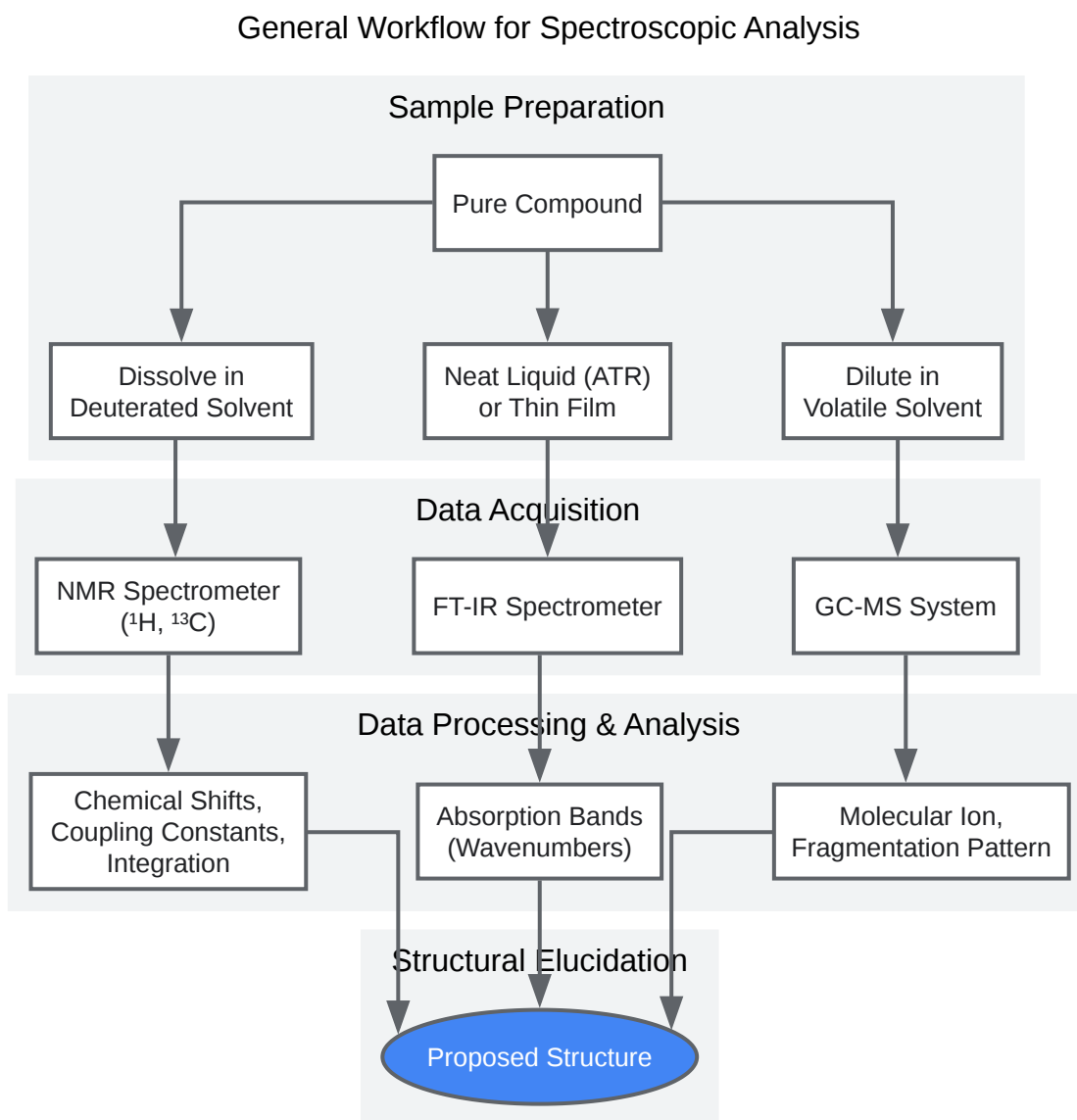
This protocol outlines the analysis of a volatile liquid sample like **1-methylcyclooctene** using GC-MS with electron ionization (EI).

- Sample Preparation:
 - Prepare a dilute solution of **1-methylcyclooctene** in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the parts-per-million (ppm) range.
- Instrument Setup:
 - Set the GC parameters, including the injection port temperature, the oven temperature program, the carrier gas (typically helium) flow rate, and the type of capillary column. A nonpolar column is suitable for this nonpolar analyte.
 - Set the MS parameters, including the ionization mode (EI), the electron energy (typically 70 eV), the mass range to be scanned (e.g., m/z 35-300), and the ion source temperature.
- Data Acquisition:
 - Inject a small volume (typically 1 μL) of the prepared solution into the GC injection port.
 - The sample is vaporized and carried onto the GC column, where its components are separated based on their boiling points and interactions with the column's stationary phase.
 - As **1-methylcyclooctene** elutes from the GC column, it enters the MS ion source.
 - In the ion source, the molecules are bombarded with electrons, leading to ionization and fragmentation.
 - The resulting positively charged ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
- Data Analysis:
 - Analyze the resulting chromatogram to determine the retention time of **1-methylcyclooctene**.

- Examine the mass spectrum corresponding to the chromatographic peak of **1-methylcyclooctene**.
- Identify the molecular ion peak to confirm the molecular weight of the compound.
- Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and spectral libraries to confirm the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. 1-Methylcyclooctene | C₉H₁₆ | CID 5352545 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 1-Methylcyclooctene \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylcyclooctene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1609318/docs#spectroscopic-profile-of-1-methylcyclooctene-a-technical-guide\]](https://www.benchchem.com/product/b1609318/docs#spectroscopic-profile-of-1-methylcyclooctene-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)